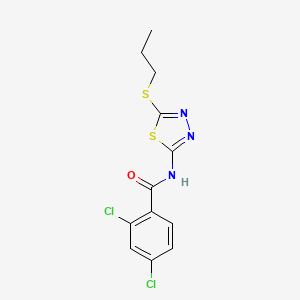
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide targets the ERK pathway by inhibiting the activation of MEK1/2, which are upstream kinases that activate ERK. By blocking the activation of ERK, this compound inhibits cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1/2 and does not inhibit other kinases in the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, this compound protects neurons from oxidative stress and apoptosis. In inflammatory disorders, this compound reduces inflammation and joint destruction.
実験室実験の利点と制限
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of MEK1/2 and does not inhibit other kinases in the MAPK pathway. This compound has also been extensively studied in various disease models, making it a well-established tool for research. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide research. One direction is to develop more potent and selective MEK inhibitors. Another direction is to explore the potential of this compound in combination therapy with other drugs. This compound has also been studied in combination with radiation therapy, where it has been shown to enhance the efficacy of radiation. Finally, this compound has been studied in various disease models, but more research is needed to determine its potential therapeutic applications in humans.
Conclusion:
This compound is a small molecule inhibitor that targets the ERK pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more potent and selective MEK inhibitors and exploring its potential in combination therapy with other drugs.
合成法
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloroaniline with propylthiol to form 2,4-dichloro-N-(propylthio)aniline. This intermediate is then reacted with thionyl chloride and ammonium thiocyanate to form 5-(propylthio)-1,3,4-thiadiazol-2-amine. Finally, 5-(propylthio)-1,3,4-thiadiazol-2-amine is reacted with 2,4-dichlorobenzoyl chloride to form this compound.
科学的研究の応用
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This compound has been studied in various cancer types, including melanoma, pancreatic cancer, and lung cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis. This compound has also been studied in inflammatory disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.
特性
IUPAC Name |
2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXLUIDGQAJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)

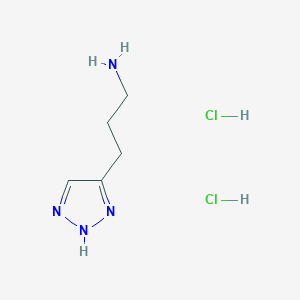

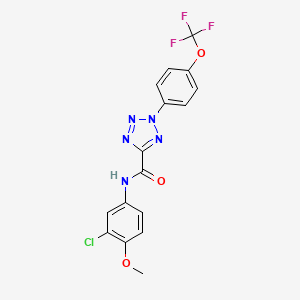
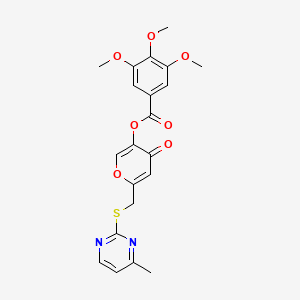
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)
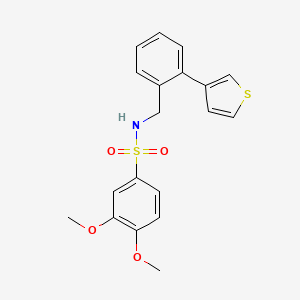
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)
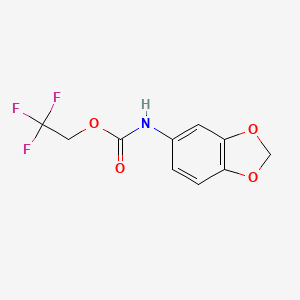
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)
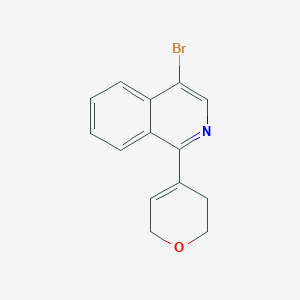
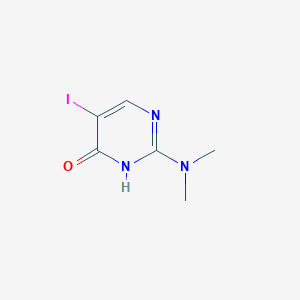
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)